Ethyl 3-bromo-5-sulfamoylbenzoate
Overview
Description
Ethyl 3-bromo-5-sulfamoylbenzoate is an organic compound with the molecular formula C₉H₁₀BrNO₄S. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a sulfamoyl group at the 5-position, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-sulfamoylbenzoate typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the sulfamoyl group and esterification. One common method includes:
Bromination: Starting with 3-bromobenzoic acid, the bromine atom is introduced using bromine or a brominating agent under controlled conditions.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfamoylation, and efficient purification techniques like recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The sulfamoyl group can be reduced to an amine under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include amines and other reduced derivatives.
Hydrolysis: Products include 3-bromo-5-sulfamoylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-sulfamoylbenzoate depends on its specific application. In biochemical studies, it may act by inhibiting enzymes through binding to active sites or interacting with specific molecular targets. The bromine and sulfamoyl groups play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-sulfamoylbenzoate
- Ethyl 3-chloro-5-sulfamoylbenzoate
- Ethyl 3-bromo-5-methylbenzoate
Uniqueness
Ethyl 3-bromo-5-sulfamoylbenzoate is unique due to the specific positioning of the bromine and sulfamoyl groups, which confer distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
ethyl 3-bromo-5-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIAFQXCJHCQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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